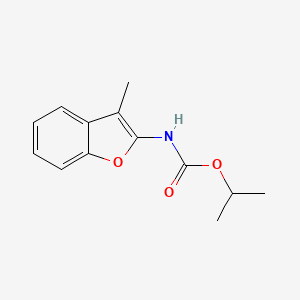
Carbamic acid, (3-methyl-2-benzofuranyl)-, 1-methylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (3-methyl-2-benzofuranyl)-, 1-methylethyl ester is a chemical compound known for its unique structure and properties. It is characterized by the presence of a benzofuran ring, which is a fused ring system consisting of a benzene ring and a furan ring. The compound also contains a carbamic acid ester functional group, which is derived from carbamic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (3-methyl-2-benzofuranyl)-, 1-methylethyl ester typically involves the reaction of 3-methyl-2-benzofuranol with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:
3-methyl-2-benzofuranol+isopropyl chloroformate→Carbamic acid, (3-methyl-2-benzofuranyl)-, 1-methylethyl ester
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (3-methyl-2-benzofuranyl)-, 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Carbamic acid, (3-methyl-2-benzofuranyl)-, 1-methylethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of carbamic acid, (3-methyl-2-benzofuranyl)-, 1-methylethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carbamic acid, which can then interact with enzymes or receptors. The benzofuran ring may also play a role in binding to target proteins, influencing their activity.
Comparison with Similar Compounds
Carbamic acid, (3-methyl-2-benzofuranyl)-, 1-methylethyl ester can be compared with other similar compounds, such as:
Carbamic acid, phenyl ester: Lacks the benzofuran ring, leading to different chemical properties and applications.
Carbamic acid, (2-benzofuranyl)-, 1-methylethyl ester: Similar structure but with a different substitution pattern on the benzofuran ring.
Carbamic acid, (3-methyl-2-benzofuranyl)-, ethyl ester: Similar structure but with a different ester group.
The unique combination of the benzofuran ring and the carbamic acid ester group in this compound gives it distinct properties and applications compared to these similar compounds.
Properties
CAS No. |
61307-29-7 |
|---|---|
Molecular Formula |
C13H15NO3 |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
propan-2-yl N-(3-methyl-1-benzofuran-2-yl)carbamate |
InChI |
InChI=1S/C13H15NO3/c1-8(2)16-13(15)14-12-9(3)10-6-4-5-7-11(10)17-12/h4-8H,1-3H3,(H,14,15) |
InChI Key |
IPOVQDFJEDQXGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)NC(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















